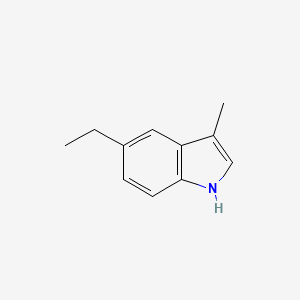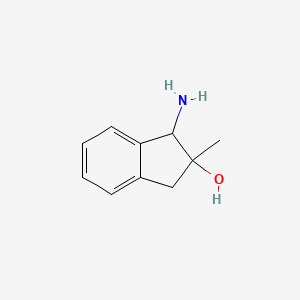![molecular formula C9H7NO2 B11919002 2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)
2-Methylbenzo[d]oxazole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzo[d]oxazole-7-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2. It is a derivative of benzoxazole, which is a significant moiety in various natural products, pharmaceutical compounds, and optical materials . The compound is characterized by the presence of a methyl group at the 2-position and an aldehyde group at the 7-position on the benzoxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-Methylbenzo[d]oxazole-7-carbaldehyde involves the palladium-catalyzed C–H functionalization and intramolecular oxidative C–O coupling reaction of N-phenylacetamides . The reaction is carried out in the presence of palladium acetate (Pd(OAc)2), potassium persulfate (K2S2O8), and trifluoromethanesulfonic acid (TfOH). The desired product is obtained in moderate to excellent yields under these conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available substrates and catalytic systems to achieve efficient synthesis. The use of palladium-based catalytic systems is a common practice in industrial settings due to their effectiveness in facilitating C–H functionalization and C–O bond formation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenzo[d]oxazole-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: 2-Methylbenzo[d]oxazole-7-carboxylic acid.
Reduction: 2-Methylbenzo[d]oxazole-7-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzo[d]oxazole-7-carbaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Methylbenzo[d]oxazole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzoxazole ring system can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzoxazole: Lacks the aldehyde group at the 7-position.
Benzoxazole-2-thiol: Contains a thiol group instead of a methyl group at the 2-position.
2-Methylbenzo[d]oxazole-6-carbaldehyde: The aldehyde group is at the 6-position instead of the 7-position.
Uniqueness
2-Methylbenzo[d]oxazole-7-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C9H7NO2 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-methyl-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 |
InChI-Schlüssel |
FOBQOLLAQRZWBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC(=C2O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)

![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)



